molecular formula C17H22N2O5S2 B5266138 3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5266138
M. Wt: 398.5 g/mol
InChI Key: MXDIUNHDLOILHZ-UHFFFAOYSA-N
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Description

3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound that features a bicyclic structure with a piperazine ring and a thiophene sulfonyl group

Properties

IUPAC Name

3-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c20-16(14-11-3-4-12(10-11)15(14)17(21)22)18-5-7-19(8-6-18)26(23,24)13-2-1-9-25-13/h1-2,9,11-12,14-15H,3-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDIUNHDLOILHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic heptane structure, the introduction of the piperazine ring, and the attachment of the thiophene sulfonyl group. Common synthetic routes may involve:

    Formation of the bicyclic heptane structure: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the thiophene sulfonyl group: This can be done using sulfonylation reactions with thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The bicyclic structure provides stability and rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like suprofen and articaine, which have similar thiophene-based structures.

    Piperazine derivatives: Compounds such as piperazine itself and its various substituted forms.

    Bicyclic compounds: Other bicyclo[2.2.1]heptane derivatives.

Uniqueness

3-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of a bicyclic structure, a piperazine ring, and a thiophene sulfonyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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